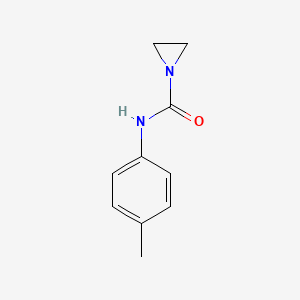![molecular formula C12H13NO B13790211 N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
N-[2-(3-ethynylphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3-ethynylphenyl)ethyl]acetamide is an organic compound with the molecular formula C12H13NO It is a derivative of acetamide, featuring an ethynyl group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-ethynylphenyl)ethyl]acetamide typically involves a multi-step process:
Formation of 3-ethynylphenyl bromide: This step involves the bromination of phenylacetylene to form 3-ethynylphenyl bromide.
Alkylation: The 3-ethynylphenyl bromide is then reacted with ethylamine to form N-[2-(3-ethynylphenyl)ethyl]amine.
Acetylation: Finally, the N-[2-(3-ethynylphenyl)ethyl]amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3-ethynylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(3-ethynylphenyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(3-ethynylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-ethynylphenyl)acetamide: Similar structure but lacks the ethyl chain.
N-(2-phenylethyl)acetamide: Similar structure but lacks the ethynyl group.
N-(3-phenylpropyl)acetamide: Similar structure but has a propyl chain instead of an ethyl chain.
Uniqueness
N-[2-(3-ethynylphenyl)ethyl]acetamide is unique due to the presence of both the ethynyl group and the ethyl chain, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
N-[2-(3-ethynylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C12H13NO/c1-3-11-5-4-6-12(9-11)7-8-13-10(2)14/h1,4-6,9H,7-8H2,2H3,(H,13,14) |
InChI-Schlüssel |
PBSSKLCSACBAAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCC1=CC(=CC=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


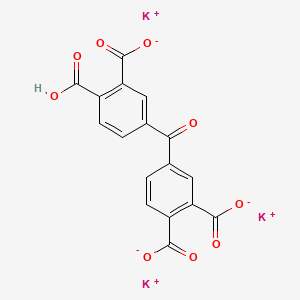
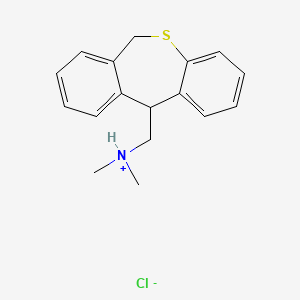
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
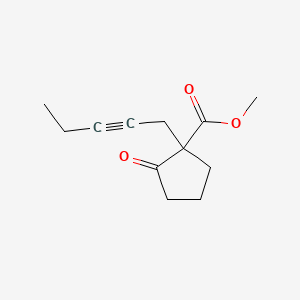
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
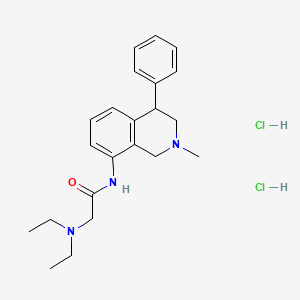

![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
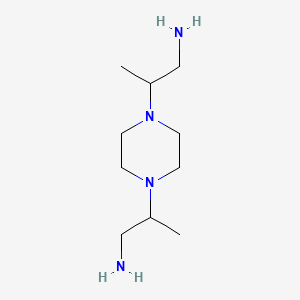
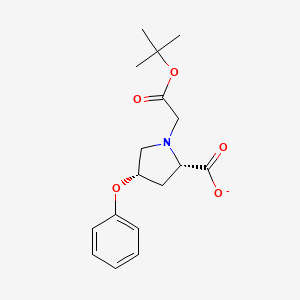
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)
